molecular formula C9H18O4 B12088419 Acetic acid, 2-[(7-hydroxyheptyl)oxy]- CAS No. 1000018-55-2

Acetic acid, 2-[(7-hydroxyheptyl)oxy]-

Cat. No.: B12088419
CAS No.: 1000018-55-2
M. Wt: 190.24 g/mol
InChI Key: RRNZRPBMWGZBGS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[(7-hydroxyheptyl)oxy]- typically involves the following steps:

    Starting Materials: The synthesis begins with heptanol and chloroacetic acid.

    Etherification: Heptanol undergoes etherification with chloroacetic acid in the presence of a base such as sodium hydroxide. This reaction forms 2-(7-chloroheptyloxy)acetic acid.

    Hydrolysis: The intermediate 2-(7-chloroheptyloxy)acetic acid is then hydrolyzed to yield acetic acid, 2-[(7-hydroxyheptyl)oxy]-.

The reaction conditions typically involve moderate temperatures (50-70°C) and an aqueous or alcoholic solvent system to facilitate the reactions.

Industrial Production Methods

Industrial production of acetic acid, 2-[(7-hydroxyheptyl)oxy]- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the starting materials and reagents.

    Continuous Flow Systems: Continuous flow systems may be employed to ensure consistent production and high yield.

    Purification: The final product is purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[(7-hydroxyheptyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium alkoxides or thiolates under basic conditions.

Major Products

    Oxidation: Formation of 2-(7-oxoheptyloxy)acetic acid.

    Reduction: Formation of 2-(7-hydroxyheptyloxy)ethanol.

    Substitution: Formation of various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Acetic acid, 2-[(7-hydroxyheptyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in metabolic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.

Mechanism of Action

The mechanism by which acetic acid, 2-[(7-hydroxyheptyl)oxy]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyheptyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The acetic acid moiety can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 2-[(6-hydroxyhexyl)oxy]-: Similar structure but with a shorter hydrocarbon chain.

    Acetic acid, 2-[(8-hydroxyoctyl)oxy]-: Similar structure but with a longer hydrocarbon chain.

    Acetic acid, 2-[(7-hydroxyheptyl)thio]-: Similar structure but with a sulfur atom replacing the oxygen in the ether linkage.

Uniqueness

Acetic acid, 2-[(7-hydroxyheptyl)oxy]- is unique due to its specific chain length and ether linkage, which confer distinct physical and chemical properties. These properties can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1000018-55-2

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

2-(7-hydroxyheptoxy)acetic acid

InChI

InChI=1S/C9H18O4/c10-6-4-2-1-3-5-7-13-8-9(11)12/h10H,1-8H2,(H,11,12)

InChI Key

RRNZRPBMWGZBGS-UHFFFAOYSA-N

Canonical SMILES

C(CCCO)CCCOCC(=O)O

Origin of Product

United States

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